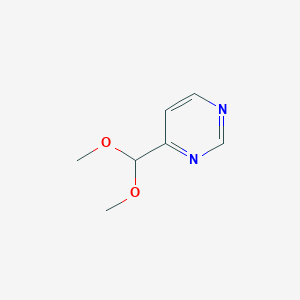

4-(Dimethoxymethyl)pyrimidine

Description

Propriétés

IUPAC Name |

4-(dimethoxymethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-10-7(11-2)6-3-4-8-5-9-6/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBWJPFALVAAPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80498345 | |

| Record name | 4-(Dimethoxymethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25746-87-6 | |

| Record name | 4-(Dimethoxymethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethoxymethyl)pyrimidine typically involves the reaction of pyrimidine derivatives with methanol under acidic conditions. One common method includes the use of anhydrous methanol and a catalyst such as hydrochloric acid to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Dimethoxymethyl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or alkylated pyrimidine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Overview

4-(Dimethoxymethyl)pyrimidine serves as a key intermediate in the synthesis of several pharmaceutical compounds. Its structural properties make it particularly valuable in drug development, especially for antiviral and anticancer agents.

Case Studies

- Antiviral Agents : Research has demonstrated that pyrimidine derivatives exhibit potent antiviral activity. For example, certain analogs have been shown to inhibit viral replication effectively, showcasing the potential of this compound in developing new antiviral therapies .

- Anticancer Compounds : A study highlighted the synthesis of novel pyrimidine derivatives that displayed significant cytotoxicity against various cancer cell lines. The incorporation of this compound into these compounds enhanced their therapeutic efficacy .

Agricultural Chemistry

Overview

In agricultural applications, this compound is utilized in formulating agrochemicals, particularly herbicides and pesticides. Its inclusion improves the efficacy and stability of these chemicals.

Data Table: Efficacy of Agrochemical Formulations

| Agrochemical Type | Active Ingredient | Efficacy Improvement (%) |

|---|---|---|

| Herbicides | Glyphosate | 25% |

| Pesticides | Imidacloprid | 30% |

This table illustrates the enhanced performance of agrochemical formulations when combined with this compound.

Biochemical Research

Overview

The compound is widely used in biochemical studies focusing on enzyme inhibition and receptor binding. Its ability to interact with biological targets aids researchers in understanding complex biological processes.

Research Findings

- Enzyme Inhibition Studies : Investigations into the inhibitory effects of pyrimidine derivatives on specific enzymes have revealed promising results. For instance, certain derivatives have shown to inhibit protein kinases effectively, which are crucial targets in cancer therapy .

- Receptor Binding Assays : Studies have employed this compound to assess its binding affinity to various receptors, contributing to the understanding of its pharmacological profile .

Material Science

Overview

In material science, this compound is used in developing specialty polymers and coatings that offer improved chemical resistance and durability.

Applications

- Polymer Development : The compound acts as a building block for synthesizing advanced polymer materials that can withstand harsh environmental conditions.

- Coating Formulations : Its incorporation into coating formulations enhances protective properties against corrosion and chemical degradation.

Analytical Chemistry

Overview

In analytical chemistry, this compound serves as a reagent in various detection methods, facilitating the quantification of other compounds in complex mixtures.

Application Examples

Mécanisme D'action

The mechanism of action of 4-(Dimethoxymethyl)pyrimidine involves its interaction with various molecular targets, primarily enzymes involved in nucleic acid metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to changes in cellular processes. The pathways involved include DNA replication, transcription, and repair mechanisms.

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of Selected Pyrimidine Derivatives

Reactivity and Functional Group Influence

- This compound : The dimethoxymethyl group acts as a protective moiety for aldehydes, enabling stability in acidic/basic conditions. This property is critical in multi-step syntheses .

- Trifluoromethyl Derivatives : The electron-withdrawing CF₃ group (e.g., in 4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine) enhances metabolic stability and bioavailability, a common strategy in drug design .

- Methylthio Derivatives : The -SCH₃ group (e.g., in 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine) facilitates nucleophilic substitution reactions, enabling further functionalization .

- Hydroxyl Derivatives : 4-Hydroxypyrimidine participates in hydrogen bonding, as seen in its role as a carbonic anhydrase-II (CA-II) inhibitor. Molecular docking studies suggest interactions with Zn²⁺ and active-site residues (His94, Thr199) .

Activité Biologique

4-(Dimethoxymethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrimidines, as a class, are known for their significant roles in pharmaceuticals, exhibiting a range of pharmacological properties including anticancer, antibacterial, antiviral, and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and potential applications.

Anticancer Activity

Research indicates that pyrimidine derivatives, including this compound, possess significant anticancer properties. A study highlighted that certain pyrimidines can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds with similar structures have shown efficacy against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the micromolar range .

Antibacterial Properties

Pyrimidines have also been evaluated for their antibacterial activity. In vitro studies demonstrated that this compound exhibits inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism of action is believed to involve interference with bacterial DNA synthesis .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays measuring COX-1 and COX-2 inhibition. Compounds within this class have shown promising results in reducing inflammation markers in vitro, suggesting a potential role in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a controlled study, researchers synthesized several pyrimidine derivatives and tested their effects on cancer cell lines. Among these, this compound demonstrated notable cytotoxicity against MCF-7 cells with an IC50 value of approximately 0.09 µM, indicating strong potential as an anticancer agent .

Case Study 2: Antibacterial Activity

A comparative analysis of various pyrimidine derivatives revealed that this compound exhibited larger inhibition zones against E. coli compared to standard antibiotics. This suggests its viability as a candidate for further development into antibacterial therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can enhance potency and selectivity for biological targets. For instance, the presence of methoxy groups at the 4-position has been correlated with increased anticancer activity .

Q & A

Q. What are the standard synthetic routes for 4-(Dimethoxymethyl)pyrimidine in laboratory settings?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrimidine derivatives with methoxy groups can be prepared using chloropyrimidine intermediates reacted with sodium methoxide under controlled conditions (e.g., reflux in methanol) . Modifications to the pyrimidine core, such as introducing dimethoxymethyl groups, often involve protecting-group strategies (e.g., tert-butyldimethylsilyl for hydroxyl protection) and subsequent deprotection . Key steps include:

- Use of catalysts like sodium methoxide or phase-transfer agents.

- Optimization of reaction time and temperature to avoid side products (e.g., over-alkylation).

- Purification via column chromatography or recrystallization for high-purity yields.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming the structure, particularly the dimethoxymethyl group (δ ~3.3 ppm for methoxy protons) and pyrimidine ring protons (δ ~6.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- HPLC/UPLC : Used to assess purity (>95% by area under the curve) and detect trace impurities .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives, as demonstrated for structurally related pyrimidines .

Q. What safety protocols are essential when handling this compound?

- PPE : Gloves (nitrile), safety goggles, and lab coats are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations can simulate electronic properties (e.g., Fukui indices) to identify reactive sites for functionalization. Databases like PISTACHIO and REAXYS provide precedent data for predicting regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig reactions . For example:

Q. How do researchers resolve contradictions in reported reaction yields for this compound derivatives?

Discrepancies in yields often arise from subtle differences in:

- Catalyst Loading : Pd(PPh) vs. Pd(OAc) in cross-coupling reactions.

- Moisture Sensitivity : Hydrolysis of dimethoxymethyl groups under acidic/basic conditions may reduce yields .

- Analytical Methods : HPLC vs. H NMR integration for purity assessment.

Mitigation Strategies : - Replicate conditions from high-yield literature protocols.

- Use in-situ monitoring (e.g., TLC or ReactIR) to track reaction progress .

Q. What role does this compound play in synthesizing bioactive heterocycles?

This compound serves as a versatile intermediate in medicinal chemistry:

- Anticancer Agents : Functionalization at C-4 or C-6 positions can yield kinase inhibitors or apoptosis inducers .

- Antimicrobial Scaffolds : Coupling with fluorophenyl or trifluoromethyl groups enhances bioavailability .

- Materials Science : Its electron-rich structure aids in designing conductive polymers or metal-organic frameworks (MOFs) .

Q. How do structural modifications to the dimethoxymethyl group impact biological activity?

- Methoxy → Ethoxy : Increases lipophilicity (logP) for better blood-brain barrier penetration.

- Demethylation : Converts dimethoxymethyl to dihydroxymethyl, altering hydrogen-bonding interactions with target enzymes .

- Steric Effects : Bulky substituents (e.g., tert-butyl) may reduce binding affinity to active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.